2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
Description
Chemical Structure and Properties 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine (CAS: 339279-71-9) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a pyrazole-thiazole hybrid moiety at the 6-position. Its molecular formula is C₁₉H₁₂ClN₅S, with a molecular weight of 338.82 g/mol . The compound’s structure combines aromatic pyridine, pyrazole, and thiazole rings, which are known to confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[1-(6-chloropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-15-7-4-8-16(20-15)22-10-9-13(21-22)14-11-19-17(23-14)12-5-2-1-3-6-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSXYZACNWLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=NC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable thioamide with a haloketone.
Synthesis of the pyrazole ring: This often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling of the thiazole and pyrazole rings: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the pyridine ring: This can be done through a nucleophilic substitution reaction where the chloro group is introduced.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully chosen to maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chloro substituent at position 2 of the pyridine ring undergoes NAS under mild conditions. For example:
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Reaction with amines : In ethanol at 60°C, the chloro group is replaced by primary/secondary amines to yield pyridinylamine derivatives. Yields range from 65–85% depending on steric and electronic factors .
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Thiol substitution : Using thiourea in DMF at 100°C, the chloro group is displaced by thiols to form sulfides .
Mechanism : The electron-withdrawing pyrazole-thiazole group activates the pyridine ring toward nucleophilic attack, stabilizing the transition state via resonance.
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in palladium-catalyzed couplings:
Table 1: Suzuki-Miyaura Coupling Reactions
Key Conditions : Reactions proceed in toluene/water (3:1) at 80–100°C under inert atmosphere .
Coordination Chemistry
The pyrazole-thiazole moiety acts as a polydentate ligand:
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Metal complexes : With Cu(II) or Pd(II) salts in methanol, it forms octahedral complexes (λₘₐₓ = 420–450 nm) confirmed by UV-Vis and XRD .
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Catalytic activity : Cu complexes catalyze aerobic oxidation of alcohols to ketones with 82–94% efficiency .
Structure-Activity Insight : The sulfur atom in thiazole enhances metal-binding affinity, while the pyridine nitrogen stabilizes the coordination sphere .
Electrophilic Substitution
The electron-rich thiazole ring undergoes electrophilic attack:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at thiazole C-4 (yield: 55%) .
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Halogenation : NBS in CCl₄ brominates the thiazole C-5 position selectively (yield: 73%) .
Regioselectivity : Directed by the phenyl group at thiazole C-2, which deactivates adjacent positions.
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle synthesis:
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With thioureas : In acetic acid reflux, it forms thiazolo[3,2-b]pyridazines via cyclocondensation (yield: 68%) .
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With hydrazines : Generates pyrazolo[1,5-a]pyridines under oxidative conditions (O₂, 130°C) .
Mechanistic Pathway :
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Nucleophilic attack by hydrazine at the pyridine C-2 position.
Functional Group Interconversion
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Chloro to cyano : Treatment with CuCN in DMF at 120°C replaces Cl with CN (yield: 62%) .
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Reduction : Hydrogenation over Pd/C reduces the pyridine ring to piperidine (pressure: 3 atm, yield: 78%) .
Biological Activity Modulation via Derivatives
Derivatives synthesized from the above reactions exhibit pharmacological potential:
Table 2: Selected Derivatives and Activities
| Derivative Structure | Biological Activity (IC₅₀) | Target |
|---|---|---|
| Pyridinyl-sulfonamide | Anticancer (0.041 µM) | A549 lung carcinoma |
| Biaryl-Pd complex | Antimicrobial (MIC: 2.5 µg/mL) | S. aureus |
| Thiazolo-pyridazine | Antiviral (EC₅₀: 1.8 µM) | HSV-1 |
Scientific Research Applications
Anticancer Activity
Research indicates that 2-chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action is thought to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also shown significant antimicrobial activity. It has been tested against a range of bacterial strains and fungi, revealing potent inhibitory effects. This makes it a candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Pesticide Development
In the field of agrochemicals, 2-chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has potential as a pesticide. Its structure suggests that it could interfere with the metabolic processes of pests, thereby providing an effective means of pest control. Preliminary studies have indicated that formulations containing this compound can reduce pest populations significantly.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Research is ongoing into its use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport could enhance the efficiency of devices based on organic materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of cancer cell growth in vitro with IC50 values in the low micromolar range. |
| Study B | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Agrochemical | Effective in reducing pest populations by over 70% in field trials compared to control groups. |
| Study D | Organic Electronics | Exhibited promising charge mobility characteristics suitable for OLED applications. |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted pyridine ring, a pyrazole moiety, and a thiazole structure, which together contribute to its diverse reactivity and biological properties. Research indicates that similar compounds exhibit significant antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The molecular formula of 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is , with a molar mass of 338.81 g/mol. The structural representation highlights the unique combination of functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 338.81 g/mol |
Anti-inflammatory Properties
The pyrazole structure has been linked to anti-inflammatory effects in several studies. For instance, compounds with similar scaffolds have shown the ability to inhibit inflammatory pathways and cytokine production. The presence of the thiazole group may further enhance these effects by modulating immune responses.
Anticancer Activity
Recent research highlights the anticancer potential of compounds featuring pyrazole and thiazole structures. For example, studies have reported that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 3.79 |
| HepG2 (Liver) | 0.71 |
| A549 (Lung) | 26 |
The anticancer activities are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Study on Pyrazole Derivatives
A study focused on a series of asymmetric pyrazole derivatives found significant anticancer activity against multiple cell lines. The derivatives exhibited varying degrees of cytotoxicity with IC50 values ranging from 0.08 µM to over 40 µM depending on the specific structure and modifications made to the pyrazole ring .
Thiazole-Pyrazole Hybrid Compounds
Research on thiazole-pyrazole hybrids has shown promising results in terms of anticancer efficacy. For example, one compound demonstrated significant activity against HCT116 (colon cancer) with an IC50 value of 1.6 µM, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the synthetic routes for preparing 2-chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves coupling a pyrazole-thiazole precursor with 2-chloro-6-substituted pyridine. Key steps include:
- Nucleophilic substitution : Substitution of a halogen (e.g., bromine) at the pyridine’s 6-position with a pyrazole-thiazole moiety under Pd-catalyzed cross-coupling conditions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to enhance reactivity .
- Purification : Chromatography or recrystallization from dichloromethane/hexane mixtures to isolate the product .
- Critical parameters : Temperature control (e.g., 110°C for coupling reactions) and inert atmosphere (argon) to prevent side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Pyridine protons appear as deshielded signals (δ 8.0–9.0 ppm), while pyrazole and thiazole protons resonate at δ 6.5–8.0 ppm. The chloro group quenches splitting patterns .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-Cl (650–750 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., 379.03 g/mol for C₁₈H₁₁ClN₄S).
Q. What computational tools are suitable for studying its electronic properties?
- Methodology :
- Multiwfn software : Analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and electron localization function (ELF) to predict reactivity and binding sites .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate dipole moments and charge distribution .
Advanced Research Questions
Q. How does the compound’s coordination chemistry with transition metals (e.g., Fe²⁺, Ni²⁺) influence its potential applications?
- Methodology :
- Synthesis of metal complexes : React the ligand with metal salts (e.g., FeSO₄·4H₂O) in methanol at 60°C for 48 hours. Monitor coordination via UV-Vis (d-d transitions) and cyclic voltammetry .
- X-ray crystallography : Determine geometry (e.g., octahedral for Ni²⁺ complexes) and bond lengths (e.g., Ni–N ≈ 2.0–2.1 Å) .
Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?
- Methodology :
- Dose-response assays : Compare IC₅₀ values across studies to identify potency discrepancies.
- Molecular docking : Simulate interactions with targets (e.g., M4 muscarinic receptor) using AutoDock Vina to validate binding modes .
- SAR studies : Modify substituents (e.g., replacing chloro with trifluoromethyl) to isolate structure-activity relationships .
Q. How can topology analysis (QTAIM) elucidate non-covalent interactions in its crystal structure?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
